1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
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Overview
Description
1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a synthetic organic compound It is characterized by the presence of a phenyl group substituted with an isopropylsulfonyl group, a piperidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenyl Substituent: The phenyl ring is functionalized with an isopropylsulfonyl group through sulfonation reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate precursors.
Formation of the Pyrazole Moiety: The pyrazole ring is formed through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final compound is obtained by coupling the phenyl, piperidine, and pyrazole intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- 2-(4-(ethylsulfonyl)phenyl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- 2-(4-(propylsulfonyl)phenyl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15(2)27(25,26)18-6-4-16(5-7-18)14-20(24)23-12-8-17(9-13-23)19-10-11-22(3)21-19/h4-7,10-11,15,17H,8-9,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTKBPOAUDGHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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